molecular formula C29H32ClN3O3S B11082160 (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide

(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide

Cat. No.: B11082160
M. Wt: 538.1 g/mol
InChI Key: GKDLVKIJCYVBDM-UHFFFAOYSA-N
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Description

(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes adamantane, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide typically involves multiple steps. The initial step often includes the preparation of intermediate compounds through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-bromophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide
  • (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H32ClN3O3S

Molecular Weight

538.1 g/mol

IUPAC Name

3-(1-adamantylmethyl)-2-(4-chlorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C29H32ClN3O3S/c1-36-24-8-6-22(7-9-24)31-27(35)25-13-26(34)33(28(37-25)32-23-4-2-21(30)3-5-23)17-29-14-18-10-19(15-29)12-20(11-18)16-29/h2-9,18-20,25H,10-17H2,1H3,(H,31,35)

InChI Key

GKDLVKIJCYVBDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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